Sativenediol

Description

Historical Context of Sativenediol Discovery and Early Investigations

The discovery of this compound is rooted in the study of fungal metabolites. In the mid-1970s, researchers independently isolated a new tricyclic sesquiterpenoid diol, (-)-cis-sativenediol, from the fungi Helminthosporium sativum and Cochliobolus setariae IFO 6635. tandfonline.com This compound was identified as a plant growth promoter with activity similar to gibberellins (B7789140). tandfonline.com

Initially, an isomeric substance that also exhibited levorotatory properties was found alongside (-)-cis-sativenediol and was proposed to have the trans-sativenediol structure. tandfonline.com However, further research by Dorn and Arigoni later demonstrated that this second natural product was actually isothis compound. tandfonline.com The total synthesis of both (+)-cis- and (+)-trans-sativenediol was later accomplished, which confirmed the structure of (-)-cis-sativenediol and clarified the incorrect initial assignment of the trans-structure to the co-occurring isomer. tandfonline.comcdnsciencepub.com

Early investigations focused on the structural elucidation and synthesis of this compound isomers. tandfonline.comcdnsciencepub.com These studies were crucial in establishing the correct stereochemistry and absolute configuration of these complex natural products. The synthesis of authentic (+)-trans-sativenediol also indirectly confirmed that the co-metabolite of (-)-cis-sativenediol in Helminthosporium sativum is (-)-isothis compound. rsc.org

Natural Occurrence and Microbiological Sources of this compound

This compound is a naturally occurring compound produced by various microorganisms, particularly fungi. The primary and most well-documented sources are fungal species.

Fungal Sources:

Helminthosporium sativum : This fungus is a notable producer of (-)-cis-sativenediol and its isomers. tandfonline.commdpi.com It is also the source of related sesquiterpenoids like helminthosporol. mdpi.com

Cochliobolus setariae : The IFO 6635 strain of this fungus was one of the original sources from which (-)-cis-sativenediol was isolated. tandfonline.commdpi.com

Cochliobolus sativus : This fungus, the teleomorph of Bipolaris sorokiniana, is another known producer. frontiersin.org

Bipolaris sorokiniana : This plant pathogen is a source of various sesquiterpenoids, including those related to this compound. frontiersin.orgnaturalproducts.net

Drechslera dematioidea : Isolated from a marine red alga, this fungus has been found to produce a variety of sesquiterpenoids, including cis-sativenediol. mdpi.com

Curvularia species : Some species within this genus are also known to produce this compound. frontiersin.org

Bacterial Sources: More recent research has also identified bacterial producers of this compound.

Alteromonas sp. and Rhodopseudomonas sp. : These marine bacteria, isolated from coastal waters, have been shown to produce cis-sativenediol. academicjournals.orgwisdomlib.orgworktribe.com

The following table summarizes the known microbiological sources of this compound.

| Microorganism | Type | Compound(s) Produced |

| Helminthosporium sativum | Fungus | (-)-cis-sativenediol, (-)-isothis compound |

| Cochliobolus setariae | Fungus | (-)-cis-sativenediol |

| Cochliobolus sativus | Fungus | This compound-related sesquiterpenoids |

| Bipolaris sorokiniana | Fungus | This compound-related sesquiterpenoids |

| Drechslera dematioidea | Fungus | cis-Sativenediol |

| Curvularia species | Fungus | This compound |

| Alteromonas sp. | Bacterium | cis-Sativenediol |

| Rhodopseudomonas sp. | Bacterium | cis-Sativenediol |

Chemical Classification and Structural Context within Sesquiterpenoids

This compound belongs to the large and diverse class of natural products known as terpenoids, specifically, it is classified as a sesquiterpenoid . naturalproducts.netevitachem.com

Terpenoids : These are organic compounds derived from five-carbon isoprene (B109036) units.

Sesquiterpenoids : These are a subclass of terpenoids composed of three isoprene units, giving them a 15-carbon skeleton (C15). evitachem.com They often possess complex, polycyclic structures. evitachem.com

Within the sesquiterpenoids, this compound is further classified as a sativane sesquiterpenoid . naturalproducts.net The sativane skeleton is a tricyclic system that forms the core structure of this compound and related compounds like sativene (B1246779) and isothis compound. tandfonline.comevitachem.com The chemical structure of this compound features this complex tricyclic arrangement with two hydroxyl (-OH) groups, making it a diol. tandfonline.com

The structural relationship between this compound and other sesquiterpenoids is significant. For instance, cis-sativenediol is structurally related to (+)-sativene, and they may be derived from common intermediates in their biosynthetic pathways. evitachem.com The biosynthesis of these compounds is thought to involve the cyclization of farnesyl pyrophosphate, followed by rearrangements and oxidative reactions. frontiersin.org

The following table outlines the chemical classification of this compound.

| Classification Level | Class |

| Super Class | Lipids and lipid-like molecules |

| Class | Prenol lipids |

| Sub Class | Sesquiterpenoids |

| Direct Parent | Sesquiterpenoids |

| Specific Class | Sativane sesquiterpenoids |

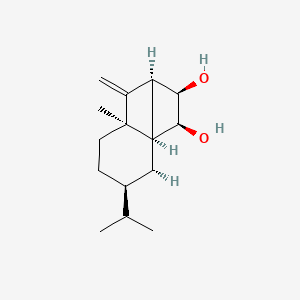

Structure

2D Structure

Properties

CAS No. |

55556-01-9 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(1S,2R,3R,6R,8S,9R,10S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane-9,10-diol |

InChI |

InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-11(9)12(15)14(17)13(10)16/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1 |

InChI Key |

WESKDXUXCFNPHE-ZFPHAMITSA-N |

SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(C3O)O)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H](C2=C)[C@H]([C@H]3O)O)C |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(C3O)O)C |

Synonyms |

sativenediol sativenediol, (1alpha,2beta,3beta,3abeta,4alpha,7alpha,7abeta)-(+-)-isomer sativenediol, (1R-(1alpha,2alpha,3beta,3abeta,4alpha,7alpha,7abeta))-(1R,2beta)-isomer sativenediol, (1S-(1alpha,2alpha,3beta,3abeta,4alpha,7alpha,7abeta))-(1R,2beta)-isomer sativenediol, (1S-(1alpha,2beta,3beta,3abeta,4alpha,7alpha,7abeta))-(1R,2beta)-isome |

Origin of Product |

United States |

Isolation and Purification Methodologies for Sativenediol

Extraction Strategies from Fungal Cultures and Natural Biomass

The initial step in obtaining Sativenediol involves its extraction from the biomass of fungal cultures. Fungi, particularly species from the genera Cochliobolus (also known as Bipolaris), are notable producers of this compound. encyclopedia.pubplos.org The extraction process is designed to efficiently remove the target metabolite from the complex matrix of the fungal mycelia and the culture medium.

A common approach involves the large-scale fermentation of the fungus, such as Bipolaris sorokiniana, in a suitable liquid medium like potato dextrose broth. tandfonline.com After an adequate incubation period, typically several weeks, the fungal culture is harvested. The extraction procedure generally involves separating the fungal mycelia from the culture filtrate. encyclopedia.pubtdl.org Both the mycelia and the filtrate are then subjected to solvent extraction to isolate the secondary metabolites.

Ethyl acetate (B1210297) is a frequently used solvent for this purpose due to its polarity, which is effective in extracting a wide range of organic compounds, including sesquiterpenoids like this compound. tandfonline.comd-nb.info The process often involves macerating or homogenizing the fungal biomass in the solvent to maximize the surface area for extraction. d-nb.info For instance, the fungal mycelia can be blended and then extracted sequentially with different solvents, such as methanol (B129727) followed by ethyl acetate, to ensure comprehensive recovery of metabolites. d-nb.info The resulting crude extracts from both the mycelia and the culture broth are often combined if they exhibit similar profiles on preliminary analysis, such as thin-layer chromatography (TLC). tandfonline.com

In some protocols, a multi-step solvent extraction is employed. For example, the whole cultivation broth may be treated with a mixture of ethyl acetate and ethanol, followed by shaking and centrifugation to separate the organic phase containing the desired compounds. nih.gov This organic layer is then concentrated to yield a crude extract rich in terpenoids.

Table 1: Overview of Extraction Strategies for this compound from Fungal Sources

| Fungal Source | Extraction Method | Solvent(s) Used | Reference |

| Bipolaris sorokiniana | Fermentation in potato dextrose broth, followed by extraction of culture broth and mycelium. | Ethyl Acetate | tandfonline.com |

| Marine-derived fungus | Solid medium culture, mechanical separation of mycelia, followed by extraction with blending. | Methanol, Ethyl Acetate, n-Butanol | d-nb.info |

| Cochliobolus sativus | Isolation from both fungal mycelia and culture filtrates. | Not specified | encyclopedia.pubtdl.org |

| Coniophora puteana (for related terpenes) | Whole cultivation broth extraction. | Ethyl Acetate, Ethanol, Hexane (B92381) | nih.gov |

Chromatographic Fractionation and Purification Techniques for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are essential to fractionate the extract and purify this compound.

Column Chromatography: The initial purification step often involves column chromatography using a stationary phase like silica (B1680970) gel. tandfonline.comnih.govfrontiersin.org The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. For instance, a solvent system starting with a non-polar solvent like petroleum ether or hexane and gradually transitioning to a more polar solvent like ethyl acetate or acetone (B3395972) is commonly employed. tandfonline.comnih.govfrontiersin.org This process separates the components of the extract into different fractions based on their affinity for the stationary phase.

Sephadex LH-20 Chromatography: Fractions enriched with this compound may be subjected to further purification using size-exclusion chromatography, often with Sephadex LH-20 as the stationary phase. tandfonline.com A common mobile phase for this technique is a mixture of chloroform (B151607) and methanol. tandfonline.com This step helps in separating compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govfrontiersin.org Reversed-phase HPLC (RP-HPLC) is frequently used, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. nih.govfrontiersin.org A typical mobile phase could be a gradient of methanol or acetonitrile (B52724) in water. nih.govfrontiersin.org Semi-preparative HPLC allows for the isolation of milligram quantities of the pure compound. nih.govfrontiersin.org

Thin-Layer Chromatography (TLC): Throughout the purification process, Thin-Layer Chromatography (TLC) is used as a rapid analytical tool to monitor the separation, identify fractions containing the target compound, and assess the purity of the isolated this compound. tandfonline.com

The combination of these chromatographic techniques allows for the successful isolation of this compound from complex fungal extracts, yielding a pure compound suitable for structural analysis and bioactivity studies. tandfonline.comd-nb.info

Table 2: Chromatographic Techniques for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether-Acetone gradient or Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract | tandfonline.comnih.govfrontiersin.org |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Chloroform-Methanol mixture | Further purification based on molecular size | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Methanol-Water or Acetonitrile-Water gradient | Final purification to high purity | nih.govfrontiersin.org |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane-Ethyl Acetate | Monitoring separation and assessing purity | tandfonline.com |

Chemical Synthesis and Derivatization of Sativenediol

Total Synthesis Approaches and Stereocontrol Strategies

The total synthesis of sativenediol has been a subject of numerous studies, leading to the development of various synthetic routes and advancements in stereocontrol.

Early Synthetic Routes and Methodological Advancements

Early synthetic efforts laid the groundwork for the total synthesis of this compound. One of the initial total syntheses of (±)-cis-sativenediol was reported by McMurry and Silvestri. acs.orgacs.org Their approach involved the thermal rearrangement of a cyclopropane (B1198618) intermediate to construct the key tricyclic enone skeleton. acs.org This was followed by cis-hydroxylation of the double bond and subsequent transformation of the carbonyl group to complete the synthesis. acs.org

Piers and Isenring also reported a total synthesis of both (+)-cis- and (+)-trans-sativenediol. tandfonline.comcdnsciencepub.com Their work not only confirmed the structure of naturally occurring (-)-cis-sativenediol but also demonstrated that the initially proposed structure for the co-occurring natural isomer was incorrect. tandfonline.com Their synthetic strategy involved the oxidation of a previously prepared olefinic alcohol to a tricyclic ketone, which served as a key intermediate. cdnsciencepub.com

Methodological advancements have focused on improving the efficiency and stereoselectivity of the synthesis. These include the development of new reagents and reaction conditions to control the formation of specific stereoisomers. nih.govproquest.com For instance, the use of photochemical transformations and [2+2] photocycloaddition reactions has been explored in the synthesis of related sesquiterpenes, providing potential avenues for this compound synthesis. evitachem.com

Key Intermediates and Precursors in this compound Synthesis

Several key intermediates and precursors have been instrumental in the various total synthesis routes of this compound.

A prominent precursor is (-)-carvone , which has been utilized as a starting material in an alternative route to synthesize the key intermediate for (+)-sativene and (+)-cyclosativene, highlighting its versatility in sesquiterpene synthesis. researchgate.net Another crucial starting material is (-)-camphor (B167293) , which serves as a chiral precursor for synthesizing monoterpenoid analogues of cis-sativenediol. researchgate.netrsc.orgrsc.org

Key intermediates in the synthesis of this compound and related compounds include:

Tricyclic ketones : These are pivotal intermediates that can be further functionalized to yield the final diol product. For example, a tricyclic ketone was a central intermediate in the synthesis reported by Piers and Isenring. cdnsciencepub.com

Olefinic alcohols and aldehydes : These compounds serve as precursors to the tricyclic ketone. cdnsciencepub.comcdnsciencepub.com

Bicyclo[3.2.1]octane systems : The construction of this core structure is a critical step in many synthetic strategies. researchgate.net

The following table summarizes some of the key precursors and intermediates:

| Precursor/Intermediate | Role in Synthesis | Reference(s) |

| (-)-Carvone | Chiral starting material for key intermediates. | researchgate.net |

| (-)-Camphor | Chiral precursor for monoterpenoid analogues. | researchgate.netrsc.orgrsc.org |

| Tricyclic Ketones | Central intermediates for functionalization to this compound. | cdnsciencepub.com |

| Olefinic Alcohols | Precursors to tricyclic ketones. | cdnsciencepub.comcdnsciencepub.com |

| Bicyclo[3.2.1]octane | Core structural motif. | researchgate.net |

Stereoselective and Enantioselective Synthesis Methodologies

Achieving stereocontrol is a critical challenge in the synthesis of this compound due to its multiple stereocenters. Both stereoselective and enantioselective methodologies have been developed to address this.

Stereoselective synthesis aims to control the relative stereochemistry of the molecule. In the synthesis of (±)-cis-sativenediol, the hydroxylation of a tricyclic enone with osmium tetroxide occurred stereoselectively from the less hindered exo face. acs.org Similarly, Piers and Isenring's synthesis of (+)-cis- and (+)-trans-sativenediol involved a reduction step that produced a 1:1 mixture of the two diastereomers, which could then be separated. cdnsciencepub.com The development of iterative synthesis methods offers a powerful strategy for constructing complex molecules with high stereocontrol. polimi.itnih.govchemrxiv.org

Enantioselective synthesis , which controls the absolute stereochemistry to produce a single enantiomer, is crucial for accessing biologically active forms of natural products. The use of chiral starting materials like (-)-camphor allows for the synthesis of enantiomerically enriched analogues of cis-sativenediol. researchgate.netrsc.orgrsc.org Modern enantioselective methods often employ chiral catalysts to induce asymmetry. ucla.eduorganic-chemistry.org For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective synthesis of cyclopentenes, a structural motif relevant to this compound's framework. organic-chemistry.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced or modified biological activities.

Design Principles for Structural Modification

The design of this compound analogues is guided by several principles aimed at understanding the structural requirements for its biological activity. A key approach is the simplification of the molecular structure to determine the minimal pharmacophore responsible for its effects.

One strategy involves creating monoterpenoid analogues . Researchers have synthesized analogues of cis-sativenediol that retain the functional groups attached to a simplified bicyclic or tricyclic carbon framework. The hypothesis is that the entire complex carbocyclic structure may not be essential for biological activity. researchgate.net

Another design principle is based on the idea of intermediate-based diversification . This involves using a common synthetic intermediate to generate a library of structurally related compounds. This approach allows for the efficient exploration of chemical space around the core this compound scaffold. researchgate.net

Chemical Transformations and Derivatization Reactions

A variety of chemical transformations and derivatization reactions have been employed to synthesize this compound analogues.

Starting from a common olefinic alcohol intermediate, oxidation can lead to a tricyclic ketone, which is a versatile precursor. cdnsciencepub.com This ketone can then be subjected to various reactions. For example, hydroxylation followed by reduction can yield different diastereomers of this compound. cdnsciencepub.com

The synthesis of monoterpenoid analogues from (-)-camphor involves a sequence of reactions including oxidation, reduction, and protection/deprotection steps to introduce the desired diol functionality onto a simpler camphene (B42988) framework. researchgate.net These synthetic routes often involve the formation and transformation of key functional groups such as ketones, alcohols, and alkenes. cdnsciencepub.comresearchgate.net

Structural Elucidation and Stereochemical Characterization of Sativenediol

Advanced Spectroscopic Analysis for Structural Confirmation (e.g., NMR, MS)

High-resolution mass spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound. nih.gov For a precursor to sativenediol, the tricyclic ketone C₁₅H₂₂O, the calculated molecular weight was 218.1670, while the experimentally found value via HRMS was 218.1701, confirming the elemental composition. cdnsciencepub.com For this compound itself (C₁₅H₂₄O₂), elemental analysis has been used to confirm its formula. cdnsciencepub.com Modern hyphenated techniques, such as UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry), allow for rapid and sensitive analysis, providing fragmentation patterns that serve as specific fingerprints for structural classes, aiding in the identification of new and related analogues. frontiersin.orgnih.gov

Proton NMR (¹H NMR) spectroscopy has been instrumental in elucidating the structure of this compound isomers. The chemical shifts (τ or δ), multiplicities (e.g., singlet, doublet), and coupling constants (J values) of the proton signals provide a wealth of information about the connectivity and local electronic environment of the hydrogen atoms in the molecule. cdnsciencepub.comevitachem.com For instance, the spectra of synthetic (+)-cis- and (+)-trans-sativenediol, while similar, show distinct differences that allow for their unambiguous identification. cdnsciencepub.com

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers Data presented in τ (Tiers scale) with TMS as an internal standard.

| Proton Assignment | (+)-cis-Sativenediol (22) | (+)-trans-Sativenediol (23) |

|---|---|---|

| Olefinic protons | 4.95, 5.25 (s, s, 2H) | 4.92, 5.23 (s, s, 2H) |

| Carbinol proton (CH-OH) | 5.82 (br s, 1H, w₁/₂ = 4 Hz) | 6.13 (br s, 1H, w₁/₂ = 4 Hz) |

| Allylic proton | 7.59 (br s, 1H, w₁/₂ = 4 Hz) | - |

| Tertiary methyl | 8.96 (s, 3H) | 8.96 (s, 3H) |

| Isopropyl methyls | 9.06, 9.19 (d, d, 6H, J = 6 Hz) | 9.10, 9.16 (d, d, 6H, J = 6 Hz) |

Source: Adapted from Piers and Isenring (1977). cdnsciencepub.com

Determination of Absolute and Relative Stereochemistry

The stereochemistry of this compound, which describes the 3D arrangement of its atoms, is crucial to its identity and biological function. ontosight.aiontosight.ai This includes both the relative and absolute configuration of its chiral centers.

The relative stereochemistry was largely inferred from ¹H NMR data and molecular modeling. cdnsciencepub.com During the total synthesis of this compound, a key intermediate, the hydroxy ketone 31 , provided critical stereochemical proof. In the ¹H NMR spectrum of this intermediate, the carbinol proton appeared as a sharp singlet. This lack of coupling indicated a dihedral angle of approximately 90° between it and the adjacent bridgehead proton, a finding that strongly supported the predicted stereochemistry. cdnsciencepub.comtandfonline.com Had the stereochemistry been epimeric, a significant coupling of 3-5 Hz would have been expected. cdnsciencepub.com Furthermore, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining relative configurations in related sativene-type sesquiterpenes by showing spatial proximities between protons. mdpi.com

The absolute stereochemistry of naturally occurring (-)-cis-sativenediol was confirmed through its total synthesis. cdnsciencepub.com The synthesis began from a precursor of known absolute configuration, which was then elaborated through a series of stereocontrolled reactions into the final natural product enantiomer's mirror image, (+)-cis-sativenediol. cdnsciencepub.com Since the synthetic (+)-cis-diol exhibited identical IR and ¹H NMR spectra to the natural (-)-cis-diol, this work firmly established the structure and absolute configuration of the natural product. cdnsciencepub.com

Characterization of this compound Isomers (e.g., cis-, trans-, isothis compound)

The initial research into this compound identified two distinct isomers isolated from fungi such as Helminthosporium sativum and Cochliobolus setariae. tandfonline.comtandfonline.com

The major, more polar component was identified as (-)-cis-sativenediol. tandfonline.com Its structure was confirmed through spectroscopic analysis and ultimately by total synthesis. cdnsciencepub.com

Initially, the less polar, co-occurring isomer was assigned the trans-sativenediol structure. tandfonline.com However, subsequent research by Dorn and Arigoni conclusively demonstrated that this second natural product was not trans-sativenediol, but rather (-)-isothis compound, a structural isomer with a different arrangement of the hydroxyl groups. tandfonline.comtandfonline.com

The definitive characterization of the cis and trans isomers was achieved through the total synthesis of (+)-cis-sativenediol and (+)-trans-sativenediol. cdnsciencepub.com The synthetic (+)-cis-sativenediol was identical in its spectroscopic properties to the natural (-)-cis-sativenediol (except for the sign of its optical rotation). cdnsciencepub.com The synthetic (+)-trans-sativenediol, however, had spectra that were clearly different from those of the natural isomer that had been misidentified, thus proving that the second natural compound was not the trans-diol. cdnsciencepub.comtandfonline.com This synthetic work provided an unambiguous sample of trans-sativenediol for characterization.

Table 2: Comparison of Key this compound Isomers

| Isomer | Natural Occurrence | Key Structural Feature | Confirmation Method |

|---|---|---|---|

| (-)-cis-Sativenediol | Isolated from Helminthosporium sativum and Cochliobolus setariae. tandfonline.comtandfonline.com | Hydroxyl groups are in a cis orientation. | Confirmed by total synthesis of its enantiomer, (+)-cis-sativenediol. cdnsciencepub.com |

| (+)-trans-Sativenediol | Not found naturally; exists as a synthetic product. cdnsciencepub.com | Hydroxyl groups are in a trans orientation. | Characterized after its total synthesis. cdnsciencepub.com |

| (-)-Isothis compound | Co-occurs with (-)-cis-sativenediol in fungi. tandfonline.comtandfonline.com | Isomeric diol, initially misidentified as the trans isomer. | Structure proven by Dorn and Arigoni. tandfonline.comtandfonline.com |

Biosynthesis and Metabolic Pathways of Sativenediol

Identification of Biosynthetic Precursors (e.g., Farnesyl Pyrophosphate)

The biosynthesis of all sesquiterpenes, including sativenediol, originates from the central metabolic intermediate, Farnesyl Pyrophosphate (FPP). nih.govwikipedia.org FPP is a 15-carbon isoprenoid molecule formed through the mevalonate (B85504) (MVA) pathway. medchemexpress.com This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential condensation of two IPP units with one DMAPP unit to yield FPP. frontiersin.org FPP stands at a critical branch point in metabolism, serving as the direct precursor not only for sesquiterpenes but also for the synthesis of sterols, carotenoids, and other essential molecules. wikipedia.orgmedchemexpress.com The commitment of FPP to the sesquiterpene pathway is the first dedicated step towards the formation of compounds like this compound.

Enzymatic Pathways and Key Biosynthetic Enzymes (e.g., Terpene Synthases, P450s)

The conversion of the linear precursor FPP into the complex cyclic structure of this compound is a multi-step process catalyzed by specific classes of enzymes. The key players in this transformation are terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s). researchgate.netfrontiersin.org

Terpene Synthases (TPS): These enzymes are responsible for the initial and most crucial step in forming the characteristic carbon skeleton of a terpenoid. frontiersin.orgbeilstein-journals.org In the case of this compound, a specific sesquiterpene synthase, known as sativene (B1246779) synthase, catalyzes the complex cyclization of FPP. researchgate.net This reaction proceeds through a cascade of carbocation intermediates, ultimately forming the tricyclic hydrocarbon sativene, which is the direct precursor to this compound. researchgate.netevitachem.com The terpene synthase provides a template within its active site to guide the folding and cyclization of FPP into a single, stereochemically defined product. researchgate.net

Cytochrome P450 Monooxygenases (P450s): Following the formation of the sativene scaffold by TPS, cytochrome P450 enzymes introduce oxygen atoms into the hydrocarbon backbone. frontiersin.orgnih.gov These enzymes are responsible for the "tailoring" reactions that add functional groups and increase the structural diversity of terpenoids. For this compound biosynthesis, one or more P450s catalyze the hydroxylation of sativene at two specific positions to produce the diol functionality of cis-sativenediol. researchgate.net The precise P450 enzymes involved are often encoded by genes located adjacent to the terpene synthase gene within a biosynthetic gene cluster. researchgate.netnih.gov

| Enzyme Class | Specific Enzyme (Example) | Precursor | Product | Function |

|---|---|---|---|---|

| Terpene Synthase (TPS) | Sativene Synthase (e.g., FtTPS) researchgate.net | Farnesyl Pyrophosphate (FPP) | Sativene | Catalyzes the cyclization of FPP to form the tricyclic sativene skeleton. researchgate.net |

| Cytochrome P450 Monooxygenase (P450) | Not yet fully characterized for this compound | Sativene | cis-Sativenediol | Performs stereo- and regiospecific hydroxylation of the sativene backbone. researchgate.netnih.gov |

Genetic Basis and Gene Cluster Organization for this compound Production

In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). researchgate.netfrontiersin.org This clustering facilitates the coordinated regulation of all necessary genes for the production of a particular metabolite. researchgate.net

Research has identified a putative biosynthetic gene cluster for this compound in the fungus Bipolaris sp. L1-2. cityu.edu.hk This cluster contains the core enzyme, a terpene synthase (classified as Tri5-like), which is responsible for creating the initial terpene scaffold from FPP. cityu.edu.hk In addition to the core synthase, fungal BGCs for terpenoids commonly include genes for tailoring enzymes like P450s, dehydrogenases, and transferases, as well as genes for transporters and transcription factors that regulate the cluster's expression. researchgate.netnih.govnih.gov The organization of these genes into a single locus ensures they are co-inherited and co-expressed, providing an efficient mechanism for producing the final bioactive compound. nih.gov The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard provides a framework for annotating such clusters. secondarymetabolites.org

| BGC Attribute | Description | Source Organism (Example) | Reference |

|---|---|---|---|

| Representative Metabolite | This compound | Bipolaris sp. L1-2 | cityu.edu.hk |

| Core Enzyme | Terpene Cyclase (TC, Tri5-like) | Bipolaris sp. L1-2 | cityu.edu.hk |

| Cluster Length (bp) | 3547 | Bipolaris sp. L1-2 | cityu.edu.hk |

| Common Ancillary Genes | Cytochrome P450s, Dehydrogenases, Transcription Factors, Transporters | General Fungal Terpenoid BGCs | researchgate.netresearchgate.net |

Regulation of this compound Biosynthesis in Fungal Systems

The production of this compound, like other fungal secondary metabolites, is tightly regulated in response to various developmental and environmental cues. researchgate.net This regulation occurs primarily at the transcriptional level and involves a complex network of regulatory proteins. nih.gov

Biosynthesis can be influenced by:

Cluster-Specific Transcription Factors: Many BGCs contain their own pathway-specific transcription factors that directly control the expression of the other genes within that cluster. researchgate.netnih.gov

Global Regulators: Broad-domain regulators, such as LaeA and Vel1 in Cochliobolus heterostrophus, play a crucial role in controlling the expression of multiple secondary metabolite clusters, including those for toxins and other terpenoids. plos.org These proteins often respond to environmental signals like light, nutrient availability, and oxidative stress to modulate the fungal metabolome. plos.org

Environmental Factors: Nutrient limitation (e.g., carbon or nitrogen), pH, and the presence of host plant signals can trigger the expression of secondary metabolite gene clusters. Fungi such as Cochliobolus heterostrophus and Cochliobolus sativus are plant pathogens, and the production of secondary metabolites is often linked to their pathogenic lifestyle. nih.govnih.gov

The coordinated action of these regulatory layers allows the fungus to produce this compound at specific times and under specific conditions where it may confer a selective advantage, such as during interactions with a host plant. mdpi.com

Proposed Biotransformation and Degradation Pathways

While the biosynthetic pathway leading to this compound is becoming clearer, the specific pathways for its biotransformation and degradation are not well-documented in the scientific literature. However, based on the general metabolism of xenobiotics and secondary metabolites by fungi, a proposed pathway can be hypothesized. frontiersin.orgresearchgate.net Fungi possess a powerful enzymatic machinery, including P450s and other oxidoreductases, capable of modifying a wide range of chemical structures. beilstein-journals.org

Potential biotransformation reactions for this compound could include:

Further Oxidation: The hydroxyl groups of this compound could be further oxidized to form ketones or carboxylic acids. This is a common step in the detoxification and degradation of many organic compounds. nih.gov

Conjugation: The hydroxyl groups could serve as attachment points for conjugation with polar molecules, such as sugars (glycosylation) or sulfates. This increases the water solubility of the compound, facilitating its transport and sequestration within the fungal cell or excretion. mdpi.com

Ring Cleavage: More extensive degradation would likely involve enzymatic cleavage of the cyclic carbon skeleton, breaking the molecule down into smaller components that can enter primary metabolic pathways.

These proposed pathways are based on the known capabilities of fungal metabolism and represent plausible fates for this compound within the producing organism or in other microbes that may encounter it in the environment. frontiersin.orgmdpi.com

Biological Activity and Mechanistic Research of Sativenediol Excluding Human Clinical Data

Plant Growth Regulatory Activity and Phytotoxic Effects

Sativenediol exhibits a dualistic nature in its interaction with plants, primarily acting as a growth promoter while some of its related compounds show phytotoxic effects. This section delves into its influence on plant growth and physiology.

Research has identified cis-sativenediol as a potent plant growth promoter. researchgate.netacs.org It is produced by several fungi, including Bipolaris sorokiniana (also known as Helminthosporium sativum or its teleomorph Cochliobolus sativus), Cochliobolus setariae, and Drechslera dematioidea. researchgate.nettandfonline.commdpi.comcropj.com

Studies have demonstrated that cis-sativenediol can stimulate the elongation of rice seedlings. mdpi.comresearchgate.netencyclopedia.pub This activity has been characterized as gibberellin-like, indicating that it mimics the effects of gibberellins (B7789140), a class of key plant hormones that regulate various developmental processes, including stem elongation and germination. tandfonline.comresearchgate.net The compound is often isolated from fungal mycelia and culture filtrates along with its trans-isomer and other related metabolites. mdpi.comencyclopedia.pub

Table 1: Observed Plant Growth-Promoting Effects of cis-Sativenediol

| Organism/Assay | Observed Effect | Producing Fungus | Reference |

|---|---|---|---|

| Rice Seedlings | Promoted elongation of the second leaf sheath. | Cochliobolus setariae | mdpi.comresearchgate.netencyclopedia.pub |

| General Plant Growth | Characterized as having gibberellin-like activity. | Helminthosporium sativum, Cochliobolus setariae | tandfonline.com |

| General Plant Growth | Identified as a plant growth promotor. | Helminthosporium sativum | mdpi.com |

The mechanism by which this compound promotes plant growth is primarily linked to its gibberellin-like activity. tandfonline.com Plant growth regulators function by modulating cellular processes such as cell division and cell elongation. cornell.edu Gibberellins, specifically, play a crucial role in stimulating these processes, leading to organ growth. cornell.educsic.es By mimicking gibberellins, this compound likely influences these fundamental physiological pathways.

This compound is part of a larger family of sativene (B1246779) and seco-sativene sesquiterpenoids, which exhibit a wide spectrum of biological activities, ranging from plant growth promotion to strong phytotoxicity. researchgate.netnih.gov This makes for a compelling comparative analysis.

Comparison with Gibberellins: this compound's activity is analogous to that of gibberellic acid (GA), a well-known phytohormone. tandfonline.comresearchgate.net Both promote stem and leaf elongation. mdpi.comcsic.es However, this compound is a fungal metabolite, not an endogenous plant hormone. Its structural difference from the complex diterpenoid structure of gibberellins highlights the ability of diverse molecules to trigger the same signaling pathway in plants.

Comparison with Related Phytotoxins: Interestingly, fungi that produce the growth-promoter cis-sativenediol often also produce structurally related compounds with potent phytotoxic effects. researchgate.netmdpi.comencyclopedia.pub For example, helminthosporal (B1208536) and helminthosporol, also isolated from Bipolaris sorokiniana, can inhibit lettuce seed germination and suppress root and hypocotyl growth. tandfonline.com Helminthosporal is known to be a causal agent of plant disease symptoms in wheat. tandfonline.com This contrast underscores the high degree of specificity in structure-activity relationships, where minor stereochemical or functional group changes can invert the biological effect from growth-promoting to toxic.

Table 2: Comparative Activity of this compound and Related Compounds

| Compound | Primary Activity | Effect on Plants | Reference |

|---|---|---|---|

| cis-Sativenediol | Plant Growth Promotion | Promotes rice seedling elongation. | tandfonline.commdpi.com |

| Gibberellic Acid (GA₃) | Phytohormone | Promotes stem elongation, germination, etc. | cornell.educsic.es |

| Helminthosporal | Phytotoxin | Inhibits lettuce seed germination; causes disease symptoms in wheat. | tandfonline.comtandfonline.com |

| Helminthosporol | Phytotoxin / Growth Regulator | Inhibits lettuce seed germination; can promote rice shoot elongation but inhibits root growth at higher concentrations. | tandfonline.com |

| Helminthosporic Acid | Plant Growth Promotion | Displays gibberellin-like activity in rice and Arabidopsis. | tandfonline.comtandfonline.com |

Interactions with Microbial Systems

This compound is a product of fungal metabolism and also interacts with the microbial world around it. frontiersin.orgelifesciences.org These interactions include influencing the development of other fungi and exhibiting antimicrobial properties.

This compound is a secondary metabolite produced by various fungal species, including those from the genera Bipolaris, Cochliobolus, and Drechslera. researchgate.netmdpi.comcropj.commdpi.com The production of such metabolites is often linked to specific stages of fungal development and environmental conditions. frontiersin.org

Research into the direct effects of this compound on fungal growth has shown that it possesses modest antifungal activity. mdpi.com In a study on sesquiterpenoids from the marine-derived fungus Drechslera dematioidea, cis-sativenediol was among the compounds that displayed this mild inhibitory effect on other fungi. mdpi.com This suggests that, in addition to its role in plant-fungus interactions, this compound may play a role in fungus-fungus competition, potentially inhibiting the growth of competing fungal species in its ecological niche. wikipedia.org Some toxic metabolites produced by Helminthosporium sativum have been observed to limit the growth of the producing organism itself, suggesting a potential for autoregulation of fungal growth and metabolite production, though this has not been specifically confirmed for this compound. researchgate.net

The antimicrobial spectrum of this compound has been investigated in various in vitro models. These assays are crucial for determining the range of microorganisms a compound can affect. mdpi.commdpi.com

Studies on a range of sesquiterpenes, including cis-sativenediol, from the fungus Drechslera dematioidea revealed a narrow spectrum of activity. mdpi.com While it showed modest antifungal properties, it was found to be inactive against the green alga Chlorella fusca. mdpi.com Furthermore, it did not exhibit activity against the bacterium Mycobacterium tuberculosis. mdpi.com This indicates a degree of selectivity in its antimicrobial action, primarily targeting certain fungi.

Table 3: Summary of In Vitro Antimicrobial Screening of cis-Sativenediol

| Target Organism Type | Specific Organism/Assay | Result | Reference |

|---|---|---|---|

| Fungi | General Antifungal Assay | Modest Activity | mdpi.com |

| Algae | Chlorella fusca | Inactive | mdpi.com |

| Bacteria | Mycobacterium tuberculosis | Inactive | mdpi.com |

| Nematodes | General Nematode Assay | Inactive | mdpi.com |

| Arthropods | Brine Shrimp | Inactive | mdpi.com |

Mentioned Compounds

Structure-Activity Relationships (SAR) in Preclinical Models (Non-human)

The investigation into the structure-activity relationships (SAR) of this compound and its analogs has primarily focused on their effects as plant growth regulators and their antifungal properties in non-human, preclinical models. These studies, involving both naturally occurring and synthetic derivatives, have begun to elucidate the key structural features responsible for their biological activities.

A significant body of research has centered on sativene and seco-sativene sesquiterpenoids isolated from various fungi, particularly from species of Bipolaris. nih.govresearchgate.netfrontiersin.orgrsc.orgnih.govacs.orgnih.gov These compounds share a common structural backbone with this compound but feature diverse functional group modifications, providing a natural library for SAR studies. The biological activities of these analogs, ranging from phytotoxicity to plant growth promotion, appear to be highly dependent on these structural variations. nih.govresearchgate.netnih.gov However, the precise mechanisms and the definitive SAR are still areas of active investigation. researchgate.netnih.gov

Early studies explored the phytohormone activity of synthetic monoterpenoid analogues of cis-sativenediol. rsc.orgresearchgate.net This research was based on the hypothesis that the entire carbocyclic framework of this compound might not be essential for its biological effects. rsc.orgresearchgate.net By synthesizing smaller, analogous structures, researchers aimed to identify the minimal structural components required for activity.

More recent research has utilized advanced analytical techniques, such as UPLC-Q-TOF-MS/MS, to identify new seco-sativene sesquiterpenoids from plant pathogens like Bipolaris sorokiniana. nih.govfrontiersin.org These studies have expanded the number of known this compound-related compounds and provided more data points for understanding how structural differences, such as the presence of hydroxyl groups, aldehyde moieties, or variations in the ring structure, influence their phytotoxic or plant growth-promoting effects. nih.govfrontiersin.org

The antifungal activity of this compound analogs has also been a key area of study. For instance, novel sativene sesquiterpenoid-xanthone adducts, bipolenins I and J, isolated from the endophytic fungus Bipolaris eleusines, have demonstrated potent inhibitory activity against the plant pathogen Alternaria solani. rsc.org This suggests that the conjugation of the sativene core with other chemical moieties can lead to significant antifungal properties.

The following tables summarize the findings from various preclinical studies on this compound analogs, highlighting the relationship between their chemical structures and observed biological activities.

Table 1: Plant Growth Regulatory Activity of this compound and its Analogs

| Compound | Source Organism | Preclinical Model | Observed Activity | Citation |

| cis-Sativenediol | Cochliobolus setariae | Rice seedlings | Growth promotion | nih.gov |

| Helminthosporol | Bipolaris sorokiniana | Lettuce seeds | Inhibition of germination | nih.gov |

| Helminthosporic Acid | Bipolaris sorokiniana | Lettuce seeds, Wheat leaves | Phytotoxic effect, Weak necrotic activity | nih.govfrontiersin.org |

| Dihydroprehelminthosporol | Bipolaris sorokiniana | Wheat leaves | Weak necrotic activity | frontiersin.org |

| Bipolenin A | Bipolaris eleusines | A-549 & MCF-7 cells | Weak inhibitory activity | |

| Compound 3 (from B. victoriae) | Bipolaris victoriae S27 | Arabidopsis thaliana | Potent inhibitory activity | nih.gov |

| Compounds 2, 5, 13, 15, 18, 25 (from B. victoriae) | Bipolaris victoriae S27 | Arabidopsis thaliana | Promoting effects | nih.gov |

| Drechslerine B | Bipolaris sorokiniana | Green foxtails | Phytotoxic activity | acs.org |

| Compounds 5, 6, 7, 9 (from B. sorokiniana) | Bipolaris sorokiniana | Arabidopsis thaliana seedlings | Growth-promoting effects | acs.org |

Table 2: Antifungal Activity of this compound Analogs

| Compound | Source Organism | Target Pathogen | Activity | Citation |

| Bipolenin I | Bipolaris eleusines | Alternaria solani | Potent inhibitory activity (MIC: 8 µg/mL) | rsc.orgmdpi.com |

| Bipolenin J | Bipolaris eleusines | Alternaria solani | Potent inhibitory activity (MIC: 16 µg/mL) | rsc.orgmdpi.com |

| Helminthosporal Acid | Bipolaris sorokiniana | Not specified | Antifungal activity | nih.gov |

Table 3: Other Preclinical Biological Activities of this compound Analogs

| Compound | Source Organism | Preclinical Model | Observed Activity | Citation |

| Helminthosporol | Bipolaris sorokiniana | Brine shrimps | Toxicity | nih.gov |

| Helminthosporal Acid | Bipolaris sorokiniana | Brine shrimps | Toxicity | nih.gov |

Analytical Methodologies for Sativenediol Research

Qualitative Identification and Structural Confirmation in Research Samples

The initial identification and structural confirmation of sativenediol in research samples involve a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry.

Qualitative analysis often begins with separating this compound from a complex mixture, typically a crude extract from a fungal culture or a reaction mixture from a synthetic process. mdpi.com Techniques like column chromatography are employed for this initial purification. cdnsciencepub.com Once isolated, a variety of spectroscopic methods are used for structural elucidation.

Key Spectroscopic Techniques for this compound Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of this compound. For instance, the ¹H NMR spectrum of a synthesized sample of cis-sativenediol showed characteristic signals for its olefinic and allylic protons, which were crucial in confirming its tricyclic structure. cdnsciencepub.com Similarly, in studies of related seco-sativene sesquiterpenoids, 2D-NMR experiments have been vital for elucidating their complex structures. frontiersin.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. cdnsciencepub.comfrontiersin.org This information is fundamental in confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, the presence of a hydroxyl group in this compound is indicated by a characteristic absorption band in the IR spectrum. cdnsciencepub.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy can provide information about the presence of chromophores, such as double bonds, within the molecule. d-nb.info

The structural assignment of this compound, including its stereochemistry, has been a subject of careful investigation. Early work on related compounds sometimes led to incorrect structural assignments, which were later revised through total synthesis and detailed spectroscopic analysis of both cis- and trans-sativenediol. cdnsciencepub.comrsc.org The isolation of this compound from various fungal sources, including marine-derived fungi, has further contributed to the body of spectroscopic data available for its identification. d-nb.infonih.govworktribe.com

Quantitative Analysis of this compound in Biological and Synthetic Systems

Once this compound has been identified, quantitative analysis is essential to determine its concentration in various samples. This is particularly important for understanding its production in biological systems, such as fungal fermentations, and for optimizing yields in synthetic pathways.

Common Quantitative Techniques:

Gas-Liquid Chromatography (GLC): GLC is a powerful technique for separating and quantifying volatile compounds. In the context of this compound research, GLC analysis can be used to monitor the progress of a synthesis, showing the disappearance of starting materials and the appearance of the product. cdnsciencepub.com For instance, the purity of an intermediate in the synthesis of this compound was determined to be greater than 98% by GLC. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used chromatographic technique for the separation and quantification of compounds. Preparative HPLC can be used to purify this compound, and analytical HPLC with a suitable detector (e.g., UV or MS) can be used for its quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for quantifying low concentrations of analytes in complex biological matrices. nih.govuab.edu While specific applications for this compound quantification are not extensively detailed in the provided results, the methodology is standard for the quantitative analysis of small molecules in biological fluids and tissues. nih.govmdpi.comntu.edu.sg

The quantitative data obtained from these methods are crucial for various applications. For example, in biosynthetic studies, quantifying the production of this compound by different fungal strains or under different culture conditions can help in understanding the metabolic pathways involved. cdnsciencepub.com In synthetic chemistry, accurate quantification is necessary to calculate reaction yields and optimize synthetic routes. cdnsciencepub.com

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., UPLC-Q-TOF-MS/MS)

For the comprehensive analysis of this compound and its analogs, particularly within complex biological extracts, advanced hyphenated techniques like Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) are increasingly employed. frontiersin.orgresearchgate.netnih.gov This powerful analytical tool combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS. nih.govmdpi.com

The application of UPLC-Q-TOF-MS/MS has been demonstrated in the analysis of seco-sativene sesquiterpenoids, which are structurally related to this compound, from the plant pathogen Bipolaris sorokiniana. frontiersin.orgresearchgate.netnih.gov In these studies, the technique was used to:

Detect and Dereplicate Known Compounds: By comparing the retention times and mass fragmentation patterns with those of known standards, researchers can quickly identify the presence of known seco-sativene sesquiterpenoids in a crude extract. frontiersin.orgresearchgate.netnih.gov

Identify New Analogs: The high sensitivity and resolution of the instrument allow for the detection of previously unknown compounds. frontiersin.orgresearchgate.netnih.gov The fragmentation patterns of these new compounds can provide clues about their structure, which can then be confirmed by isolation and NMR analysis. frontiersin.orgresearchgate.netnih.gov

Elucidate Fragmentation Pathways: By analyzing the MS/MS spectra, researchers can propose fragmentation mechanisms for different subtypes of these sesquiterpenoids. researchgate.net This information is valuable for the structural characterization of related compounds in future studies. researchgate.net

Table of Instrumental Parameters for UPLC-Q-TOF-MS/MS Analysis of Related Sesquiterpenoids: frontiersin.orgnih.gov

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC-PDA |

| Column | Waters ACQUITY BEH C18 (2.1 × 100 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (B52724) |

| Flow Rate | 0.3 ml/min |

| Injection Volume | 0.3 µl |

| MS System | Waters Xevo G2-XS Q-Tof |

| Ionization Mode | Positive ESI |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 900 L/h |

| Source Temperature | 80°C |

| Mass Range | m/z 100 to 1,000 |

| Lock Mass | Leucine-enkephalin ([M+H]⁺ = 556.2771) |

The use of such advanced techniques provides a powerful and sensitive platform for the comprehensive analysis of this compound and its structurally related compounds in various research settings. nih.gov

Future Research Directions and Unexplored Avenues for Sativenediol

Advancements in Chemoenzymatic and Synthetic Biology Approaches

The intricate stereochemistry of sativenediol presents a considerable challenge for traditional chemical synthesis. Future research will likely focus on the development of more efficient and sustainable synthetic routes through the integration of biological and chemical methods.

Chemoenzymatic Synthesis: This hybrid approach harnesses the high selectivity of enzymes for specific reactions within a multi-step chemical synthesis framework. iupac.orgnih.gov For sesquiterpenoids like this compound, enzymes such as oxygenases (e.g., P450s or laccases) could be employed for precise hydroxylations of a sativene (B1246779) backbone, a reaction that is often difficult to control with conventional chemical reagents. oup.comoup.com Researchers are exploring methods that combine metal catalysts with enzymatic regeneration systems to perform targeted oxygenation of sesquiterpene precursors. oup.comoup.com The use of dioxygenases to create enantiomerically pure starting materials from aromatic compounds has also shown promise for the synthesis of complex terpenoids. iupac.org

Synthetic Biology: The advent of synthetic biology offers a powerful platform for the de novo production of this compound and its precursors in engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae. scruttonlab.comnih.govnih.govfrontiersin.org By assembling the biosynthetic genes for this compound production in these microbial chassis, it is possible to achieve scalable and sustainable production, overcoming the limitations of extraction from natural sources. nih.govfrontiersin.orgresearchgate.net Future work in this area will involve:

Pathway Optimization: Fine-tuning the expression of biosynthetic enzymes and optimizing the supply of the precursor farnesyl pyrophosphate (FPP) to maximize product yield. frontiersin.org

Enzyme Engineering: Modifying the key enzymes, such as sativene synthase, to potentially create novel analogues of this compound with altered properties. nih.gov

Host Engineering: Developing robust microbial strains that are optimized for terpenoid production, minimizing competing metabolic pathways. nih.govnih.gov

| Approach | Description | Potential Advantages for this compound |

| Chemoenzymatic Synthesis | Integration of selective enzymatic reactions into a chemical synthesis route. | High stereoselectivity, milder reaction conditions, access to complex intermediates. |

| Synthetic Biology | Engineering microorganisms to produce the target compound. | Sustainable production, scalability, potential for novel analogue generation. |

Comprehensive Elucidation of Cryptic Biosynthetic Pathways

Many fungi harbor "cryptic" or silent biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions but hold the potential to produce a vast array of novel secondary metabolites. mdpi.comresearchgate.net The biosynthetic pathway of this compound is intrinsically linked to that of its precursor, sativene. While the gene cluster for seco-sativene has been identified in some fungi, a complete understanding of the specific enzymes leading to this compound remains an area for further exploration. researchgate.net

Future research will focus on:

Genome Mining: Utilizing advanced bioinformatic tools to scan fungal genomes for putative sesquiterpene synthase genes and associated BGCs that may be responsible for this compound production. researchgate.netresearchgate.net

Activation of Silent Clusters: Employing genetic and epigenetic techniques to activate these cryptic clusters, potentially leading to the discovery of novel this compound derivatives or related compounds. mdpi.comresearchgate.net Methods include heterologous expression of the BGC in a different host organism or overexpression of pathway-specific transcription factors. mdpi.comrsc.org

Functional Characterization: Once a candidate gene cluster is identified, detailed in vitro and in vivo characterization of the enzymes (terpene cyclases, P450 monooxygenases, etc.) is required to definitively establish their roles in the this compound biosynthetic pathway. nih.govnih.govmdpi.com This elucidation is crucial for enabling the synthetic biology approaches described above.

Discovery of Novel Biological Activities in Non-Human Models

While the initial interest in this compound may stem from its potential therapeutic applications, its biological activities in other organisms are largely unexplored. Secondary metabolites in nature often serve ecological roles, such as defense against predators, pathogens, or competitors. Investigating these activities could reveal novel applications for this compound.

Potential areas of investigation include:

Insecticidal and Antifeedant Activity: Many terpenoids exhibit insecticidal properties. nih.govmdpi.commdpi.comresearchgate.net this compound could be tested against a range of agricultural and household insect pests to determine its efficacy as a potential biopesticide. mdpi.commdpi.com

Antifungal and Antimicrobial Activity: As a fungal metabolite, this compound could possess activity against other fungi, particularly plant pathogens, or against various bacteria. researchgate.netmdpi.com Screening against a panel of phytopathogenic fungi and bacteria could uncover its potential as an antimicrobial agent.

Allelopathic Properties: this compound could be investigated for its effects on plant germination and growth, which could have implications for its role in fungal-plant interactions and potential use as a natural herbicide.

| Non-Human Model | Potential Biological Activity | Rationale |

| Insects | Insecticidal, Antifeedant, Repellent | Terpenoids are a well-known class of insecticidal natural products. |

| Fungi/Bacteria | Antifungal, Antibacterial | Fungal secondary metabolites often have antimicrobial properties to outcompete other microbes. |

| Plants | Allelopathic (growth inhibition/promotion) | Secondary metabolites can influence the growth of surrounding plants. |

Applications in Agrochemical Research and Crop Management

The discovery of potent biological activities in non-human models could translate into valuable applications in agriculture. Natural products are increasingly sought after as alternatives to synthetic pesticides due to their often lower environmental impact and novel modes of action. mdpi.comnih.gov

Future research in this domain should explore:

Development as a Biopesticide: If significant insecticidal or antifungal activity is confirmed, this compound could be developed as a lead compound for a new class of biopesticides. nih.govsyngenta-us.com This would involve formulation studies to enhance stability and efficacy in field conditions.

Synergistic Effects: Investigating the potential for this compound to act synergistically with existing synthetic pesticides or other natural products could lead to more effective and sustainable pest management strategies, potentially reducing the required application rates of synthetic chemicals. mdpi.com

Plant Defense Priming: Some natural compounds can prime a plant's innate defense mechanisms, making it more resistant to subsequent pathogen attacks. Studies could be designed to determine if this compound has such an effect, offering a novel approach to crop protection.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational tools provide a powerful means to predict and understand how a molecule like this compound interacts with biological targets at the atomic level. mdpi.com These in silico approaches can guide and accelerate experimental research by identifying likely protein targets and explaining structure-activity relationships. nih.govnih.govresearchgate.netmdpi.com

Key avenues for computational research include:

Molecular Docking: This technique can be used to predict the binding pose and affinity of this compound within the active sites of known or potential protein targets, such as enzymes in insects or pathogenic fungi. nih.govbioinformation.netmdpi.comopenmedicinalchemistryjournal.comyoutube.com This can help prioritize targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to a protein, revealing the stability of the interaction and the key residues involved. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a library of this compound analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. bioinformation.net This information is invaluable for designing more potent derivatives.

Target Prediction: By comparing the shape and electronic properties of this compound to libraries of known ligands, computational methods can predict potential protein targets, opening up new avenues for biological testing. mdpi.comresearchgate.netnih.gov

| Computational Method | Application for this compound Research |

| Molecular Docking | Predict binding of this compound to specific protein targets. |

| Molecular Dynamics | Simulate the dynamic interaction between this compound and its target over time. |

| QSAR | Relate chemical structure to biological activity for designing improved analogues. |

| Target Prediction | Identify potential, previously unknown biological targets for this compound. |

Q & A

Q. How should researchers address unexpected side reactions during this compound synthesis?

- Methodological Answer : Characterize byproducts via GC-MS or preparative TLC. Propose mechanistic pathways (e.g., acid-catalyzed rearrangements) using isotopic labeling or DFT calculations. Report side reactions even if inconclusive, as they may inform future catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.